LG 100754

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Structural and Functional Insights

Specific Scientific Field: This application falls under the field of Structural Biology .

Summary of the Application: The compound LG100754 has been studied for its “phantom effect” on Retinoic acid receptors (RARs) and Retinoid X nuclear receptors (RXRs). These are ligand-dependent transcriptional modulators that execute their biological action through the generation of functional heterodimers .

Methods of Application: The crystal structure of the heterodimer formed by the ligand binding domain (LBD) of the RARα bound to its natural agonist ligand (all-trans retinoic acid, at RA) and RXRα bound to a rexinoid antagonist (LG100754) was solved .

Results or Outcomes: Although LG100754 has been reported to act as a ‘phantom ligand’ activating RAR in a cellular context, structural data and biochemical assays demonstrate that LG100754 mediates its effect as a full RXR antagonist .

Application in Glucose Level Regulation

Specific Scientific Field: This application is in the field of Endocrinology .

Summary of the Application: LG100754 has been identified as a novel RXR:PPARγ agonist and has been studied for its potential to decrease glucose levels in vivo .

Methods of Application: The compound was tested in db/db animals, a model for diabetes, to assess its effect on insulin resistance .

Results or Outcomes: Treatment with LG100754 led to an improvement in insulin resistance in vivo. This suggests that LG100754 represents a novel class of insulin sensitizers that functions through RXR but exhibits greater heterodimer selectivity compared with LG100268 .

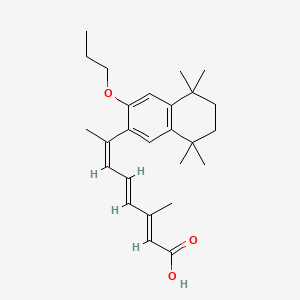

LG 100754, with the chemical identifier CAS 180713-37-5, is a synthetic compound recognized for its role as a selective agonist of the retinoid X receptor. This compound belongs to a class of molecules known as rexinoids, which are characterized by their ability to modulate nuclear receptor activity. Specifically, LG 100754 enhances the ligand binding activity of peroxisome proliferator-activated receptor gamma (PPARγ), thereby influencing metabolic processes and gene expression related to glucose homeostasis and lipid metabolism .

LG 100754 undergoes various chemical interactions primarily through its binding to nuclear receptors. The compound's mechanism involves allosteric modulation, wherein it binds to one subunit of a heterodimeric transcription factor—specifically retinoid X receptor—and induces conformational changes that enhance the activity of associated receptors such as PPARγ and retinoic acid receptor (RAR) without directly occupying their binding pockets . This unique mechanism allows LG 100754 to sensitize cells to other ligands, enhancing their biological effects.

The biological activity of LG 100754 is significant in the context of metabolic regulation. As an agonist of both RXR and PPARγ, it has been shown to promote insulin sensitivity and improve glucose metabolism. Studies indicate that LG 100754 can activate RXR:RAR and RXR:PPARα pathways, contributing to its antidiabetic effects by sensitizing cells to lower concentrations of insulin . Additionally, it has been implicated in modulating lipid profiles and reducing inflammation, making it a candidate for therapeutic applications in metabolic disorders.

The synthesis of LG 100754 involves multi-step organic reactions that typically include the formation of key functional groups essential for its biological activity. While specific proprietary methods may vary, general approaches include:

- Formation of the core structure: Utilizing starting materials that undergo cyclization and functionalization.

- Introduction of substituents: Employing reactions such as alkylation or acylation to introduce propoxy groups.

- Purification: Techniques like chromatography are employed to isolate the final product with high purity.

The precise synthetic route may be proprietary or detailed in specialized chemical literature.

LG 100754 has potential applications in several areas:

- Diabetes management: Its ability to enhance insulin sensitivity positions it as a candidate for treating type 2 diabetes.

- Metabolic syndrome: The compound may play a role in addressing components of metabolic syndrome through its effects on lipid metabolism and inflammation.

- Research tool: As a selective agonist, LG 100754 serves as an important tool for studying RXR and PPARγ signaling pathways in various biological contexts .

Interaction studies involving LG 100754 have revealed its unique binding characteristics. Unlike traditional ligands that occupy hormone binding pockets, LG 100754 binds allosterically, allowing for distinct modulation of receptor activity without direct competition with endogenous ligands . This property has been explored in various experimental setups, highlighting its potential to influence gene expression patterns significantly.

Several compounds share structural or functional similarities with LG 100754. Here are notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| LG 100268 | RXR agonist | Less selective than LG 100754 |

| Targretin | RXR agonist | Primarily used in cancer therapy |

| Bexarotene | RXR agonist | Used for skin lymphoma; has distinct pharmacokinetics |

| SR11237 | RXR agonist | Exhibits different selectivity profiles |

LG 100754 is distinguished by its specific allosteric modulation capabilities and enhanced selectivity for certain receptor heterodimers compared to these similar compounds .

Ligand Binding Domain Architecture

The ligand binding domain of retinoid X receptor demonstrates a canonical nuclear receptor fold consisting of an antiparallel alpha-helical sandwich architecture organized as dimeric units [1] [2]. The retinoid X receptor ligand binding domain exhibits a previously undiscovered fold comprising twelve alpha-helices arranged in a three-layered helical sandwich structure that forms the foundation for ligand recognition and protein-protein interactions [1]. The domain architecture includes distinct functional modules, with two specific helices and one loop forming the homodimerization surface, while hydrophobic heptad repeats participate in stabilizing the overall fold [1].

The ligand binding pocket within the retinoid X receptor ligand binding domain displays unique geometric characteristics that distinguish it from other nuclear receptors [3]. Crystallographic analysis reveals that the binding cavity exhibits a more pronounced kink compared to retinoic acid receptor, with a bending angle of approximately 70 degrees that selects specifically for the 9-cis retinoic acid stereoisomer [3]. This intrinsic geometry of the retinoid X receptor ligand binding pocket prevents binding of all-trans retinoic acid due to flexure limitations imposed by the sharper bend required for accommodation [3].

LG 100754 binding to the retinoid X receptor ligand binding domain induces specific conformational rearrangements that affect the overall domain architecture [4] [5]. Crystal structure analysis demonstrates that the compound's propoxy group creates steric hindrance that prevents proper association of helix H12 with the ligand binding domain core [4]. The three-dimensional structure reveals that LG 100754 occupies a distinct binding site within the ligand binding domain that differs from canonical agonist binding patterns [5] [6].

Conformational Changes in Retinoid X Receptor Homodimers

LG 100754 binding produces distinctive conformational changes in retinoid X receptor homodimers that fundamentally alter their functional properties [4] [7]. Electrophoretic mobility shift analysis demonstrates that retinoid X receptor homodimers fail to form stable complexes with peroxisome proliferator-activated receptor response elements in the presence of LG 100754, contrasting with the robust complex formation observed with retinoid X receptor agonists [7]. This antagonistic behavior results from LG 100754's inability to promote the conformational changes necessary for coactivator recruitment to retinoid X receptor homodimers [7].

Structural analysis reveals that LG 100754 binding to retinoid X receptor induces an antagonist conformation characterized by displacement of the carboxy-terminal helix H12 [4]. The crystal structure of the retinoid X receptor alpha-retinoic acid receptor alpha heterodimer bound to LG 100754 shows that retinoid X receptor adopts an antagonist conformation with helix H12 flipping out to the solvent, while the retinoic acid receptor subunit maintains its canonical agonist conformation [4]. This asymmetric arrangement demonstrates how LG 100754 selectively affects retinoid X receptor conformational dynamics without disrupting heterodimer formation [4].

The homodimerization interface of retinoid X receptor undergoes specific alterations in the presence of LG 100754 that prevent productive protein-protein interactions with coactivators [8]. Analysis of retinoid X receptor mutants reveals that specific residues in the dimerization interface, particularly tyrosine 402 in helix H9, play critical roles in distinguishing between homo- and heterodimerization stability [8]. LG 100754's antagonistic effects on retinoid X receptor homodimers correlate with its inability to stabilize the conformational state required for coactivator binding [7].

Helix H12 Repositioning Mechanisms

The repositioning of helix H12 represents a fundamental mechanism by which LG 100754 exerts its antagonistic effects on retinoid X receptor homodimers [4] [9]. Structural studies demonstrate that LG 100754's propoxy group creates steric conflicts that prevent helix H12 from adopting the active conformation typically associated with agonist binding [4]. This steric hindrance mechanism differs from classical antagonists that typically involve direct displacement of helix H12 through bulk interactions [4].

Crystallographic analysis reveals the molecular details of helix H12 repositioning in LG 100754-bound retinoid X receptor [4] [5]. The compound's binding mode positions the propoxy substituent in a location that directly interferes with the conformational transition of helix H12 toward the ligand binding domain surface [4]. This positioning prevents the formation of the hydrophobic coactivator binding surface normally created by helices H3, H4, and H12 in the agonist-bound state [4].

The mechanism of helix H12 repositioning by LG 100754 involves allosteric communication pathways within the retinoid X receptor ligand binding domain [9] [10]. Studies using retinoid X receptor constructs with deleted or mutated helix H12 demonstrate that this region normally functions to mask corepressor interaction surfaces in the apo-receptor state [9]. LG 100754 binding disrupts this masking function by preventing helix H12 from achieving the proper orientation required for coactivator recruitment [9].

Fluorescence anisotropy measurements provide direct evidence for altered helix H12 dynamics in LG 100754-bound retinoid X receptor [10]. These studies reveal that LG 100754 binding decreases anisotropy compared to agonist-bound receptor, indicating increased mobility of helix H12 in the presence of this compound [10]. Time-resolved fluorescence studies confirm that LG 100754 affects both the fraction of retinoid X receptor molecules with stabilized helix H12 and the timescale of helix H12 dynamics [10].

Heterodimerization with Nuclear Receptors

Retinoid X Receptor:Peroxisome Proliferator-Activated Receptor Alpha/Gamma Complex Stabilization

LG 100754 functions as a novel retinoid X receptor:peroxisome proliferator-activated receptor gamma agonist that enhances ligand binding activity through unique mechanisms distinct from conventional rexinoids [11] [12]. The compound sensitizes peroxisome proliferator-activated receptor gamma by enhancing its ligand binding activity, creating a synergistic effect that amplifies transcriptional responses [12]. This sensitization mechanism involves LG 100754 binding to the retinoid X receptor subunit of the heterodimer while simultaneously facilitating improved interactions between peroxisome proliferator-activated receptor gamma and its cognate ligands [12].

Cotransfection assays demonstrate that LG 100754 activates both retinoid X receptor:peroxisome proliferator-activated receptor alpha and retinoid X receptor:peroxisome proliferator-activated receptor gamma heterodimers with distinct pharmacological profiles [11] [12]. The compound exhibits antidiabetic properties in vivo, demonstrating that retinoid X receptor:peroxisome proliferator-activated receptor gamma activation by LG 100754 occurs through mechanisms different from those employed by other retinoid X receptor ligands such as LG 100268 [13]. This mechanistic distinction suggests that LG 100754 provides a novel approach to retinoid X receptor-based insulin sensitization with potentially improved selectivity profiles [13].

Structural analysis of retinoid X receptor:peroxisome proliferator-activated receptor gamma complexes reveals the molecular basis for LG 100754's agonistic effects [7] [14]. The heterodimer interface comprises multiple contact points including ligand binding domain-ligand binding domain interactions and DNA binding domain-ligand binding domain contacts that contribute to overall complex stability. LG 100754 binding to the retinoid X receptor subunit enhances these stabilizing interactions while maintaining the active conformation of the peroxisome proliferator-activated receptor gamma subunit [14].

The enhancement of peroxisome proliferator-activated receptor gamma ligand binding activity by LG 100754 involves allosteric communication across the heterodimer interface [13] [15]. Nuclear magnetic resonance spectroscopy and hydrogen-deuterium exchange mass spectrometry studies reveal that retinoid X receptor ligand binding can influence the conformational dynamics of its heterodimerization partners [15]. This cross-dimer signaling allows LG 100754 to modulate peroxisome proliferator-activated receptor gamma function even when bound specifically to the retinoid X receptor subunit [15].

Antagonistic Effects on Retinoid X Receptor:Liver X Receptor/Farnesoid X Receptor Heterodimers

LG 100754 displays remarkable selectivity in its interactions with different retinoid X receptor heterodimers, functioning as an antagonist of retinoid X receptor:liver X receptor alpha and retinoid X receptor:farnesoid X receptor complexes [11] [12]. This selectivity profile distinguishes LG 100754 from pan-retinoid X receptor agonists and demonstrates the potential for developing heterodimer-specific modulators [12]. The compound's antagonistic effects on these heterodimers involve selective inhibition of coactivator recruitment while maintaining the structural integrity of the protein-protein and protein-DNA interactions [11].

The molecular mechanism underlying LG 100754's antagonistic effects on retinoid X receptor:liver X receptor heterodimers involves disruption of the coactivator binding surface without affecting dimerization stability [11] [16]. Studies using synthetic response elements demonstrate that LG 100754 prevents the formation of productive transcriptional complexes on liver X receptor response elements while permitting DNA binding [11]. This selective inhibition occurs through conformational changes in the retinoid X receptor subunit that render the heterodimer incompetent for coactivator recruitment [11].

Farnesoid X receptor:retinoid X receptor heterodimers represent particularly important targets for LG 100754's antagonistic activity due to their central role in bile acid and lipid metabolism [16]. Structural studies of farnesoid X receptor:retinoid X receptor heterodimers reveal that retinoid X receptor plays critical roles in stabilizing the coactivator binding surface of farnesoid X receptor [16]. LG 100754's antagonistic effects disrupt this stabilization, leading to reduced transcriptional activity on farnesoid X receptor target genes [16].

The selectivity of LG 100754 for different retinoid X receptor heterodimers appears to result from heterodimer-specific conformational requirements for coactivator binding [16] [17]. Recent structural analysis demonstrates that coactivator binding to nuclear receptor heterodimers often occurs asymmetrically, with preferential recruitment to one subunit of the dimer [17]. LG 100754's ability to selectively antagonize certain heterodimers while activating others may reflect these asymmetric binding patterns and the specific conformational requirements of different retinoid X receptor partners [17].

Allosteric Modulation of Retinoic Acid Receptor/Retinoid X Receptor Asymmetric Dimers

LG 100754 exhibits unique "phantom ligand" effects on retinoic acid receptor:retinoid X receptor heterodimers that involve complex allosteric modulation mechanisms [18] [4]. Despite binding specifically to the retinoid X receptor subunit with nanomolar affinity, LG 100754 activates transcriptional responses normally associated with retinoic acid receptor activation [18]. This phantom effect results from LG 100754's ability to stabilize coactivator interactions with the retinoic acid receptor subunit through allosteric communication across the heterodimer interface [4].

Crystallographic studies reveal the structural basis for LG 100754's allosteric effects on retinoic acid receptor:retinoid X receptor heterodimers [4] [19]. The crystal structure of the heterodimer formed by retinoic acid receptor alpha ligand binding domain bound to all-trans retinoic acid and retinoid X receptor alpha bound to LG 100754 shows that retinoic acid receptor maintains its canonical agonist conformation while retinoid X receptor adopts an antagonist state [4]. This asymmetric arrangement demonstrates how LG 100754 can simultaneously function as an antagonist for retinoid X receptor and facilitate agonist-like responses in retinoic acid receptor [4].

The mechanism of allosteric modulation involves direct binding of LG 100754 to both retinoid X receptor and retinoic acid receptor subunits within the heterodimer [4]. Biochemical assays demonstrate that the phantom ligand effect results from LG 100754's direct interaction with retinoic acid receptor, which stabilizes coactivator interactions and accounts for the observed transcriptional activation [4]. This dual binding mode distinguishes LG 100754 from other retinoid X receptor ligands and explains its unique pharmacological profile [4].

The asymmetric nature of retinoic acid receptor:retinoid X receptor dimers plays a crucial role in LG 100754's allosteric modulation effects [19] [20]. Structural studies demonstrate that nuclear receptor heterodimers frequently exhibit asymmetric coactivator binding, with preferential recruitment to one subunit of the dimer [19] [20]. LG 100754 exploits this asymmetry by binding to retinoid X receptor while promoting coactivator stabilization on the retinoic acid receptor subunit [4] [19]. This mechanism provides a novel pathway for selective modulation of retinoic acid receptor signaling through retinoid X receptor-targeted ligands [4].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Di Napoli A, Pepe G, Giarnieri E, Cippitelli C, Bonifacino A, Mattei M, Martelli M, Falasca C, Cox MC, Santino I, Giovagnoli MR. Cytological diagnostic features of late breast implant seromas: From reactive to anaplastic large cell lymphoma. PLoS One. 2017 Jul 17;12(7):e0181097. doi: 10.1371/journal.pone.0181097. eCollection 2017. PubMed PMID: 28715445; PubMed Central PMCID: PMC5513491.

3: Liu L, Ouyang J, Baeyens WR. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. J Chromatogr A. 2008 Jun 6;1193(1-2):104-8. doi: 10.1016/j.chroma.2008.04.011. Epub 2008 Apr 11. PubMed PMID: 18452932.

4: Chen H, Cohen P, Kasen S. Cohort differences in self-rated health: evidence from a three-decade, community-based, longitudinal study of women. Am J Epidemiol. 2007 Aug 15;166(4):439-46. Epub 2007 Jun 7. PubMed PMID: 17556762.

5: Cagnazzo F, Cappucci M, Dargazanli C, Lefevre PH, Gascou G, Riquelme C, Bonafe A, Costalat V. Treatment of Distal Anterior Cerebral Artery Aneurysms with Flow-Diverter Stents: A Single-Center Experience. AJNR Am J Neuroradiol. 2018 Jun;39(6):1100-1106. doi: 10.3174/ajnr.A5615. Epub 2018 Apr 12. PubMed PMID: 29650782.